GMP-PNP, also known as guanosine 5'-[β,γ-imido]triphosphate trisodium salt hydrate, is a non-hydrolyzable analog of guanosine triphosphate (GTP). This means it has a similar structure to GTP but lacks the ability to be broken down by enzymes, making it a valuable tool in scientific research []. Here are some specific applications of GMP-PNP in scientific research:
G proteins are a family of signaling molecules involved in various cellular processes. They cycle between an inactive GDP-bound state and an active GTP-bound state. GMP-PNP, due to its non-hydrolyzable nature, can mimic the active state of G proteins, allowing researchers to study their interactions with other molecules and understand their role in cellular signaling pathways []. For example, a study used GMP-PNP to investigate the interaction of K-RAS, a protein involved in cancer development, with the cell membrane [].
GMP-PNP can be used to help crystallize proteins, a crucial step in determining their three-dimensional structure. By mimicking the GTP-bound state, GMP-PNP can stabilize proteins in a specific conformation, facilitating their crystallization []. This application was demonstrated in the crystallization of Mycobacterium tuberculosis FtsZ, a protein essential for bacterial cell division [].
Protein translation is the process by which cells convert the genetic code in messenger RNA (mRNA) into proteins. GMP-PNP can act as an inhibitor of translation initiation, allowing researchers to study the assembly and function of the pre-initiation complex, a key step in protein synthesis []. This application was used to analyze the 48S pre-initiation complex, providing insights into the regulation of protein translation [].
Guanylyl imidodiphosphate is a synthetic nucleotide analog of guanosine triphosphate, specifically designed to mimic its structure and function. This compound is characterized by the presence of an imido group, which replaces the terminal phosphate group found in guanosine triphosphate. The chemical formula for guanylyl imidodiphosphate is C₁₀H₁₄N₅O₇P₂, and it is often utilized in biochemical research due to its ability to activate G proteins in a non-hydrolyzable manner. This property makes it a valuable tool for studying signal transduction pathways, particularly those involving adenylate cyclase, an enzyme that converts adenosine triphosphate to cyclic adenosine monophosphate .
Gpp(NH)p acts as a non-hydrolysable GTP analog. It binds to G proteins and other GTP-dependent enzymes, mimicking the activated state of GTP but without undergoing hydrolysis. This allows researchers to study the downstream effects of G protein activation without the influence of GTP hydrolysis, providing valuable insights into cellular signaling pathways [].
For instance, Gpp(NH)p can be used to activate ARFs, which are GTP-binding proteins involved in vesicular trafficking within cells. By studying the effects of Gpp(NH)p on ARF activation, researchers can gain a better understanding of the role of ARFs in various cellular processes.
Biologically, guanylyl imidodiphosphate serves as a potent activator of adenylate cyclase across various cell types. Its ability to stimulate cyclic adenosine monophosphate production plays a crucial role in numerous physiological processes, including hormone signaling and neurotransmission. In studies involving microtubule dynamics, guanylyl imidodiphosphate has been shown to influence assembly and disassembly rates similarly to guanosine triphosphate, indicating its relevance in cellular structural integrity and function .
Guanylyl imidodiphosphate has several applications in biochemical research:
Interaction studies involving guanylyl imidodiphosphate often focus on its binding affinity for G proteins and adenylate cyclase. It has been shown to bind irreversibly to G proteins in the presence of magnesium ions, facilitating prolonged activation of downstream signaling pathways. This property allows researchers to delineate specific interactions between regulatory proteins and their activators in a controlled experimental setting .
Guanylyl imidodiphosphate shares structural similarities with several other nucleotide analogs, each with unique properties:
Compound Name | Structure Similarity | Key Characteristics |
---|---|---|
Guanosine Triphosphate | High | Natural substrate for adenylate cyclase; hydrolyzable |
5'-Guanylyl Methylenediphosphate | Moderate | Non-hydrolyzable; affects microtubule assembly differently |
Adenosine Triphosphate | Low | Key energy currency; activates different signaling pathways |
Guanylyl imidodiphosphate is unique due to its non-hydrolyzable nature, which allows for sustained activation of signaling pathways without degradation, contrasting with guanosine triphosphate's transient effects due to hydrolysis .
Guanylyl imidodiphosphate was first synthesized in the 1970s as part of efforts to develop nucleotide analogs that mimic GTP but resist hydrolysis. Early studies focused on its role in stabilizing GTP-bound states of G-proteins, which are critical for signal transduction cascades. The compound gained prominence with the discovery of its ability to activate adenylate cyclase irreversibly, enabling detailed studies of G-protein-coupled receptor (GPCR) signaling. By the 1990s, GppNHp became a standard tool in structural biology, particularly for crystallizing GTP-binding proteins in active conformations.
G-proteins are heterotrimeric (αβγ) or small monomeric GTPases that cycle between inactive GDP-bound and active GTP-bound states. GppNHp binds to the α-subunit of G-proteins in the presence of Mg²⁺, locking them in an active conformation. This property allows researchers to:
Guanylyl imidodiphosphate binds to the α-subunit of heterotrimeric G-proteins with high affinity, stabilizing their active conformation by occupying the nucleotide-binding pocket. Unlike GTP, which undergoes hydrolysis to guanosine diphosphate (GDP), Gpp(NH)p’s imidodiphosphate group lacks the bridging oxygen atom necessary for phosphodiester bond cleavage. This property allows Gα subunits to remain in a persistently activated state, facilitating the study of downstream effector interactions without the confounding effects of signal termination [5] [6].
In comparative studies using PC-12 and NIH-3T3 cells, Gpp(NH)p-enhanced signal transfer efficiency varied by cell type, suggesting that membrane-associated factors modulate receptor-G-protein coupling. For instance, agonist-induced G-protein activation was 3–9-fold greater in PC-12 cells, despite lower receptor densities, highlighting the role of auxiliary proteins in optimizing nucleotide exchange [1]. The compound’s binding kinetics also differ from GTP, as evidenced by its ability to reduce high-affinity agonist binding to α2-adrenergic receptors at concentrations as low as 0.1 µM [6].
Table 1: Binding Affinities of Guanylyl Imidodiphosphate and GTP in Select Systems
System | Guanylyl Imidodiphosphate (Kd/IC₅₀) | GTP (Kd/IC₅₀) | Source |
---|---|---|---|
α2-Adrenergic Receptor | 0.1 µM | 1–10 µM | [6] |
PDEγ Interaction (Gαt-GTP) | 12 nM | 12 nM* | [7] |
Adenylate Cyclase Activation | 3.1 µM (EC₅₀) | Not reported | [6] |
*GTP’s affinity matches Gpp(NH)p in the activated state but declines post-hydrolysis.
The primary distinction between guanylyl imidodiphosphate and GTP lies in the hydrolyzability of the β-γ phosphate bond. In G-proteins, GTP hydrolysis terminates signaling by enabling Gα-GDP to reassociate with Gβγ subunits. Gpp(NH)p circumvents this deactivation, prolonging effector interactions and enabling researchers to capture transient signaling intermediates [5]. For example, in renal adenylate cyclase assays, Gpp(NH)p reduced the calcitonin concentration required for half-maximal enzyme activation (Kₘ) from 1.9 nM to 0.06 nM, demonstrating its capacity to enhance agonist efficacy by stabilizing the active Gα conformation [2].
In microtubule dynamics, GTP hydrolysis facilitates structural remodeling by introducing conformational strain during polymerization. Microtubules assembled with Gpp(NH)p resist depolymerization by calcium ions, a phenomenon attributed to the absence of post-polymerization hydrolysis and the resultant stabilization of tubulin interactions [3].
The non-hydrolyzable nature of guanylyl imidodiphosphate has made it indispensable for dissecting GTPase-driven processes. In adenylate cyclase studies, the compound produced an 8.2-fold increase in enzymatic activity over basal levels, far exceeding the effects of GTP, which is subject to rapid feedback inhibition [6]. Similarly, in nuclear membrane assembly assays using Xenopus egg extracts, 3 mM Gpp(NH)p completely blocked vesicle fusion, underscoring its utility in probing nucleotide-dependent membrane remodeling [6].
Table 2: Functional Outcomes of Guanylyl Imidodiphosphate in Experimental Systems
System | Observation | Implication | Source |
---|---|---|---|
Microtubule Assembly | Resistance to Ca²⁺-induced depolymerization | Stabilizes polymerized tubulin | [3] |
Renal Adenylate Cyclase | 720% activity increase at 3.1 µM | Enhances agonist-receptor coupling | [6] |
Coronin-1C/RCC2 Competition | Binds Rac1 with higher affinity than coronin | Identifies preferential binding partners | [4] |
The imidodiphosphate group of guanylyl imidodiphosphate exists in a protonated state under physiological conditions, altering its electrostatic interactions compared to GTP. The nitrogen atom in the imidodiphosphate bridge may participate in hydrogen bonding with conserved residues in the G-protein nucleotide-binding pocket, such as lysine and aspartate side chains. This interaction likely contributes to the compound’s higher affinity for certain Gα subtypes, as seen in its 0.1 µM IC₅₀ for α2-adrenergic receptors versus GTP’s 1–10 µM range [6]. Protonation also influences the compound’s ability to mimic the charged transition state during GTP hydrolysis, a feature exploited in structural studies of GTPase-activating proteins (GAPs) [5] [7].